molecular formula C20H19N3O3 B2418635 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1171846-72-2

4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2418635
CAS No.: 1171846-72-2
M. Wt: 349.39
InChI Key: RLRXELKCOKGELV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, followed by heating to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one structure also show comparable properties.

Uniqueness

4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

IUPAC Name

4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-25-17-11-7-6-10-16(17)20-21-19(22-26-20)14-12-18(24)23(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRXELKCOKGELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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